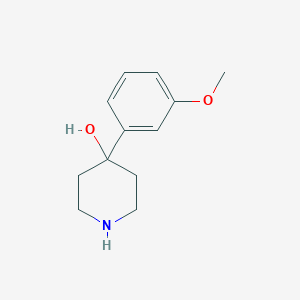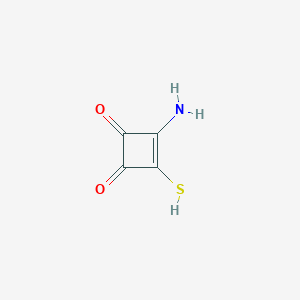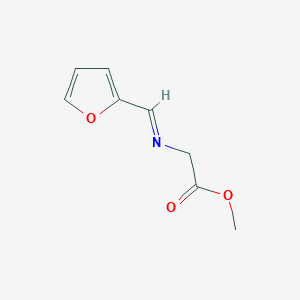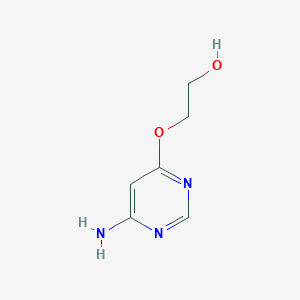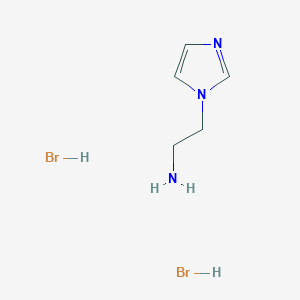![molecular formula C10H4Cl2F3NO4S3 B067349 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride CAS No. 175203-00-6](/img/structure/B67349.png)
5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds, including thiophene derivatives, often involves catalyzed reactions and multi-step protocols. For example, Kiruthika et al. (2014) reported a highly efficient route for synthesizing pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes from gem-dibromovinyls and sulphonamides, utilizing a Cu(I)-catalyzed formation followed by Ag(I)-assisted intramolecular hydroarylation (Kiruthika, Nandakumar, & Perumal, 2014).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized by techniques such as electron diffraction. Brunvoll et al. (1980) conducted a study on 2-thiophenesulphonyl chloride, revealing the perpendicular arrangement of the thiophene ring and the CSCl plane, which could provide insights into the structural aspects of similar compounds (Brunvoll, Hargittai, Székely, & Pappalardo, 1980).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, leading to a wide range of products with different functionalities. Ager et al. (1970) investigated the preparation and reactions of tetrachloropyridine-4-sulphenyl chloride and tetrachloropyridine-4-sulphonyl chloride, showing their reactivity towards nucleophiles and their ability to undergo transformations into sulphonamides and sulphones (Ager, Iddon, & Suschitzky, 1970).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting points, and photophysical properties, are crucial for their application in various domains. Kiruthika et al. (2014) explored the photophysical properties of pyrrolo- and indolo[1,2-a]quinolines, which could offer parallels to the physical characteristics of the compound (Kiruthika, Nandakumar, & Perumal, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and the ability to undergo different types of chemical reactions, define the applicability of thiophene derivatives. The work by Ager et al. (1970) on the reactivity of tetrachloropyridine derivatives provides insight into the chemical behavior that can be expected from 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride (Ager, Iddon, & Suschitzky, 1970).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride is a compound that has garnered interest in the field of organic synthesis, particularly in the context of developing methodologies for trifluoromethylation and chlorination of organic substrates. A notable application is in the synthesis of trifluoromethylated compounds, which are of significant interest due to their utility in pharmaceuticals, agrochemicals, and materials science. The compound has been identified as a reagent for trifluoromethylsulfenyl-, -sulfinyl-, and -sulfonylation reactions, as well as for electrophilic chlorination. These reactions are crucial for the introduction of trifluoromethyl groups and chloro substituents into organic molecules, enhancing their chemical and physical properties such as stability, lipophilicity, and bioactivity (Chachignon, Guyon, & Cahard, 2017).
Environmental and Toxicological Studies
While the primary focus is on its applications in organic synthesis, it's important to consider the broader context of the use of such chemicals, including their environmental fate and potential toxicological effects. Studies on similar compounds, especially those involving sulfur and chloro groups, have been conducted to understand their behavior in the environment and their impact on human health and ecosystems. For example, research on the degradation products of chemical warfare agents and flame retardants has provided insights into the environmental persistence and toxicity of various chlorinated and fluorinated compounds. These studies are crucial for assessing the risks associated with the use and disposal of chemicals, including those related to 5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride, and for developing strategies for their safe management (Munro et al., 1999).
Eigenschaften
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylthiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO4S3/c11-6-3-5(10(13,14)15)4-16-9(6)22(17,18)7-1-2-8(21-7)23(12,19)20/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRQZZCNFDEGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)S(=O)(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609142 |
Source


|
| Record name | 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride | |
CAS RN |
175203-00-6 |
Source


|
| Record name | 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl]-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonyl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

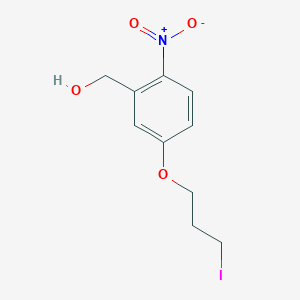


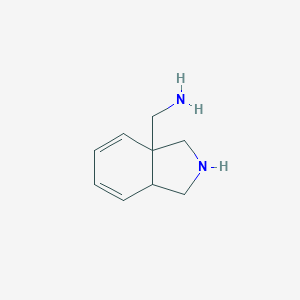
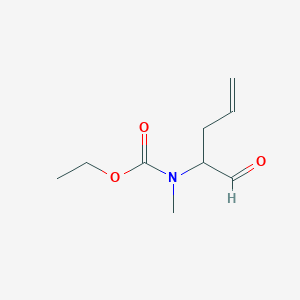
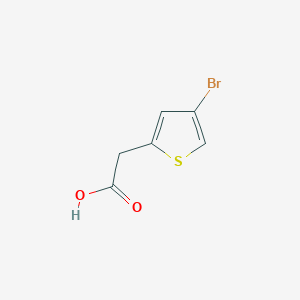
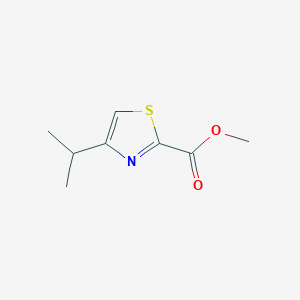
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
